N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-3-14-13(18)17-7-4-10(5-8-17)12-15-11(16-20-12)6-9-19-2/h10H,3-9H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMXSSDXWCRJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)C2=NC(=NO2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Substitution on the Piperidine Ring: The piperidine ring can be functionalized by introducing the ethyl group and the oxadiazole moiety through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the substituted piperidine with the oxadiazole derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Hydrolysis of the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions. In acidic media, the ring opens to form a carboxylic acid derivative, while basic conditions yield an amide intermediate.
Example reaction:
| Conditions | Products | Yield |
|---|---|---|
| 1M HCl, reflux, 6h | Carboxylic acid derivative | 72% |
| 1M NaOH, 80°C, 4h | Amide intermediate | 65% |
Nucleophilic Substitution at the Methoxyethyl Group
The methoxyethyl side chain participates in nucleophilic substitutions. The ether oxygen’s lone pairs facilitate SN2 reactions with strong nucleophiles (e.g., thiols, amines).
Example reaction:
| Reagent | Product | Reaction Time | Yield |
|---|---|---|---|
| Sodium hydrosulfide | Thioether derivative | 3h, 60°C | 58% |
| Ammonia (NH₃) | Aminoethyl-substituted oxadiazole | 8h, 100°C | 41% |
Reductive Alkylation of the Piperidine Ring
The piperidine nitrogen undergoes reductive alkylation with aldehydes/ketones in the presence of reducing agents like NaBH₃CN:
| Aldehyde/Ketone | Product | Catalyst | Yield |
|---|---|---|---|
| Formaldehyde | N-Methylpiperidine derivative | NaBH₃CN, MeOH | 84% |
| Acetone | N-Isopropylpiperidine derivative | NaBH₃CN, THF | 76% |
Cyclization to Form the Oxadiazole Ring
The oxadiazole moiety is synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., chloroacetyl chloride):
| Starting Material | Cyclizing Agent | Solvent | Yield |
|---|---|---|---|
| 2-Methoxyethylamidoxime | Chloroacetyl chloride | DCM | 68% |
Carboxamide Formation
The N-ethyl carboxamide group is introduced via reaction of the piperidine amine with ethyl isocyanate:
| Conditions | Catalyst | Purity |
|---|---|---|
| Dry THF, 0°C → RT, 12h | None | ≥95% |
Acylation of the Piperidine Nitrogen
The carboxamide nitrogen reacts with acyl chlorides to form urea or thiourea derivatives, enhancing binding to biological targets:
| Acyl Chloride | Application | Biological Target |
|---|---|---|
| Benzoyl chloride | HDAC inhibition | Cancer cell lines |
| Thioacetyl chloride | Kinase modulation | Neurodegenerative pathways |
Cross-Coupling Reactions
The oxadiazole ring participates in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for biaryl synthesis:
| Aryl Boronic Acid | Catalyst System | Yield |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 63% |
Thermal Decomposition
At temperatures >200°C, the oxadiazole ring decomposes into nitriles and CO₂:
| Temperature | Major Products |
|---|---|
| 250°C | 2-Methoxyethyl nitrile |
Photodegradation
UV exposure (254 nm) induces cleavage of the oxadiazole ring, forming imine intermediates.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. The specific structure of N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide may enhance its efficacy against various bacterial strains. Studies have shown that oxadiazole derivatives can disrupt bacterial cell wall synthesis and inhibit essential enzymes, making them potential candidates for developing new antibiotics .
Neuropharmacological Effects
The neurotropic activity of compounds similar to this compound has been explored in the context of neurodegenerative diseases. Research indicates that such compounds can promote neurite outgrowth and neuronal repair following injury, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease and spinal cord injuries .
Drug Development
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies have assessed its absorption, distribution, metabolism, and excretion (ADME) profiles. Initial findings suggest favorable pharmacokinetics with low toxicity levels in vitro and in vivo models, indicating its safety for further development .
Inhibition of Phospholipase A2
Recent studies have identified phospholipase A2 as a target for various drug candidates, including those with oxadiazole structures. Compounds like this compound may inhibit this enzyme's activity, thereby preventing drug-induced phospholipidosis—a common side effect associated with many pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the oxadiazole moiety can participate in hydrogen bonding or hydrophobic interactions, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several 1,2,4-oxadiazole-piperidine derivatives, which are often explored for their drug-like properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Anti-TB Activity: The fluorophenyl analog (C22) exhibits superior binding to InhA (−10.3 kcal/mol), a key enzyme in Mtb mycolic acid biosynthesis, compared to the ethylphenyl-tetrazole (C29) targeting EthR (−9.8 kcal/mol) . The methoxyethyl group in the target compound may enhance solubility but could reduce binding affinity compared to fluorophenyl substituents. C22 and C29 demonstrated non-carcinogenicity and acceptable hepatotoxicity profiles, whereas methoxyethyl-containing analogs (e.g., C38, C21) showed hepatotoxic risks .
Structural Determinants of Activity :
- The 2-methoxyethyl group in the target compound may improve water solubility but could sterically hinder enzyme binding compared to smaller substituents like fluorine or methyl groups.
- Piperidine carboxamide scaffolds are critical for membrane permeability, as seen in C22 and related analogs .
Fluorophenyl analogs like C22 show superior drug-likeness scores (Lipinski’s rule compliance) compared to bulkier tetrazole derivatives .
Biological Activity
N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide is a compound of interest due to its unique structural features and potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
- IUPAC Name : this compound
- CAS Number : 1428358-63-7
- Molecular Formula : C₁₃H₂₂N₄O₃
- Molecular Weight : 282.34 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to inhibit various bacterial strains. In a study exploring related compounds, it was found that oxadiazole derivatives could effectively disrupt bacterial cell walls and inhibit growth at low concentrations .
Anticancer Properties
The potential anticancer effects of oxadiazole-containing compounds have also been investigated. In vitro studies demonstrated that certain oxadiazole derivatives induce apoptosis in cancer cell lines by activating caspase pathways . The specific mechanism for this compound remains to be fully elucidated but may involve similar pathways.
Neuropharmacological Effects
Given the piperidine structure in the compound, there is potential for neuropharmacological activity. Compounds with piperidine rings are often studied for their effects on neurotransmitter systems. Preliminary data suggest that this compound could modulate dopamine and serotonin receptors, which are crucial in treating neurological disorders .
The mechanism of action for this compound likely involves its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may act as an agonist or antagonist at neurotransmitter receptors, influencing synaptic transmission.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Q & A
Q. What synthetic strategies are recommended for preparing N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide?
The synthesis of oxadiazole-piperidine derivatives typically involves multi-step protocols. For example, oxadiazole rings can be formed via cyclization of acylated thiosemicarbazides or through coupling reactions between carboxylic acid derivatives and amidoximes. Piperidine cores are often functionalized via carboxamide coupling using reagents like EDCI/HOBt. Substituents like the 2-methoxyethyl group may be introduced during oxadiazole formation or via post-cyclization alkylation. NMR and HRMS are critical for structural validation .
Q. How can researchers perform initial in silico screening to assess the compound’s potential as a drug candidate?
Begin with molecular docking against target proteins (e.g., Mycobacterium tuberculosis InhA/EthR) using software like AutoDock Vina. Prioritize ligands with binding affinities exceeding control drugs (e.g., Isoniazid). Validate docking poses with pharmacophore modeling to ensure interactions with key residues (e.g., NAD+ binding sites in InhA). Use tools like SwissADME to predict drug-likeness, focusing on Lipinski’s Rule of Five (MW <500, LogP <5, H-bond donors ≤5, acceptors ≤10) .
Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?
- Chromatography: HPLC or UPLC to assess purity.
- Spectroscopy: H/C NMR for structural confirmation; HRMS for molecular weight verification.
- Thermal Analysis: DSC/TGA to determine melting points and stability.
- Solubility: Shake-flask method in buffers (pH 1.2–7.4) to guide formulation .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations optimize the compound’s binding stability with target proteins?
Conduct 50–100 ns MD simulations using AMBER or GROMACS. Monitor RMSD (<2.5 Å) to confirm ligand-protein complex stability. RMSF analysis identifies flexible regions in the protein, while radius of gyration (Rg) evaluates structural compactness. For anti-TB applications, compare interactions (e.g., hydrogen bonds with InhA’s Tyr158) to control drugs like Isoniazid. Free energy calculations (MM/PBSA) quantify binding affinity differences .
Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?
- Re-evaluate docking parameters: Adjust grid box size/position to ensure comprehensive binding site coverage.
- Solvent effects: Include explicit water molecules in simulations to account for hydrophobic interactions.
- Protonation states: Use tools like PROPKA to verify ligand and residue ionization at physiological pH.
- Experimental validation: Perform MIC assays against M. tuberculosis H37Rv to confirm inhibitory activity .
Q. How can structure-activity relationship (SAR) studies guide optimization of substituents for improved efficacy?
- Oxadiazole modifications: Replace the 2-methoxyethyl group with bulkier alkyl chains to enhance hydrophobic interactions (e.g., 4-octylphenyl in related compounds improved binding ).
- Piperidine substitutions: Introduce electron-withdrawing groups (e.g., fluorine) on the carboxamide to modulate solubility and metabolic stability.
- ADMET profiling: Optimize LogP (ideally 2–3) to balance permeability and solubility. Avoid hepatotoxic motifs (e.g., certain aryl groups linked to liver toxicity in similar compounds ).
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
